molecular formula C13H13N5O B15193382 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino)- CAS No. 81016-59-3

7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino)-

Cat. No.: B15193382
CAS No.: 81016-59-3
M. Wt: 255.28 g/mol
InChI Key: AJXDSMMSJBNGMV-UHFFFAOYSA-N
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Description

7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino)-: is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by cyclization under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted pyrazolo[4,3-d]pyrimidines.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit CDKs by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino)- lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development. Its ability to selectively inhibit CDKs and other kinases sets it apart from other similar compounds, making it a promising candidate for therapeutic applications in cancer treatment .

Properties

CAS No.

81016-59-3

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

3-methyl-6-(4-methylanilino)-2H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C13H13N5O/c1-8-3-5-10(6-4-8)17-18-7-14-11-9(2)15-16-12(11)13(18)19/h3-7,17H,1-2H3,(H,15,16)

InChI Key

AJXDSMMSJBNGMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NN2C=NC3=C(NN=C3C2=O)C

Origin of Product

United States

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